C-Laurdan

Membrane Biophysics Fluorescence Spectroscopy Lipid Raft Imaging

C-Laurdan is a next-generation solvatochromic probe engineered to overcome Laurdan's limitations. Its carboxylic acid moiety confers enhanced aqueous solubility, restricts deep bilayer penetration, and locks the fluorophore in a stable, defined orientation within the lipid headgroup region. This delivers headgroup-specific generalized polarization (GP) readouts that are quantitatively distinct from Laurdan—critical for resolving subtle membrane order differences in live-cell plasma membranes, immune synapses, and thick tissue sections. With strong two-photon photostability, it resolves ~38% lipid raft surface coverage via confocal or multiphoton microscopy. Ideal for time-resolved fluorescence shift assays, solvent relaxation studies, and drug-response membrane fluidity monitoring where Laurdan produces systematically divergent data. Minimizes organic co-solvent artifacts due to high water solubility, ensuring uniform probe incorporation for reliable time-lapse imaging.

Molecular Formula C24H35NO
Molecular Weight 353.5 g/mol
CAS No. 74515-25-6
Cat. No. B1674558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Laurdan
CAS74515-25-6
Synonyms1-dodecanone, 1-(6-(dimethylamino)-2-naphthalenyl)-
6-dodecanoyl-2-dimethylaminonaphthalene
6-lauroyl-2-dimethylaminonaphthalene
laurdan
Molecular FormulaC24H35NO
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
InChIInChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3
InChIKeyJHDGGIDITFLRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C-Laurdan: A Polar-Sensitive Fluorescent Probe for Advanced Lipid Membrane Order Analysis


C-Laurdan (CAS 959839-06-6, also referred to as 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a synthetic, environment-sensitive fluorescent probe belonging to the Laurdan family of solvatochromic dyes . It was developed as an enhanced derivative of the widely used Laurdan (6-dodecanoyl-2-(N,N-dimethylamino)naphthalene) to address limitations in membrane polarity sensitivity and water solubility [1]. C-Laurdan exhibits characteristic one-photon absorption and emission maxima at 348 nm and 423 nm respectively, a quantum yield of 0.43, and an extinction coefficient of 12,200 M⁻¹cm⁻¹ . Its carboxylic acid moiety confers improved aqueous solubility and promotes a more defined, stable orientation within the lipid headgroup region compared to its parent compound [1][2].

Why C-Laurdan Cannot Be Simply Substituted for Laurdan or Other Generic Membrane Probes


While Laurdan and other solvatochromic probes like Prodan and di-4-ANEPPDHQ are used to assess lipid membrane order, their specific physicochemical interactions with the bilayer—including insertion depth, orientation, and rotational dynamics—differ significantly, leading to divergent and sometimes non-overlapping interpretations of membrane structure [1][2]. C-Laurdan is not a simple analog; its additional carboxyl group fundamentally alters its location and behavior within the membrane, providing a more constrained, headgroup-specific readout of polarity that is quantitatively distinct from Laurdan's more mobile, deeper-penetrating signal [3]. Simply substituting C-Laurdan with Laurdan in established protocols for solvent relaxation or generalized polarization (GP) analysis will yield systematically different quantitative values and may fail to detect subtle differences in membrane order that C-Laurdan is specifically optimized to resolve, particularly in complex biological systems such as live-cell plasma membranes [2][4].

Quantitative Evidence for C-Laurdan's Differential Performance as a Membrane Probe


C-Laurdan vs. Laurdan: Enhanced Sensitivity to Membrane Polarity at the Headgroup Region

C-Laurdan demonstrates higher sensitivity to membrane polarity specifically at the lipid headgroup region compared to its parent compound Laurdan, due to its precise orientation and restricted mobility [1][2]. While Laurdan's emission exhibits a generalized red shift of approximately 40 nm upon transitioning from gel to liquid-crystalline phase, C-Laurdan's signal is more sharply defined by its localization [3].

Membrane Biophysics Fluorescence Spectroscopy Lipid Raft Imaging

C-Laurdan vs. Laurdan: Superior Water Solubility for Improved Membrane Incorporation

C-Laurdan exhibits significantly improved water solubility compared to Laurdan, a feature critical for its utility in live-cell and in vivo applications . The presence of the ionizable carboxylic acid group allows for faster and more uniform incorporation into biological membranes without the need for high concentrations of organic co-solvents, which can perturb membrane structure [1].

Probe Solubility Membrane Staining Live-Cell Imaging

C-Laurdan vs. Laurdan: Reduced Rotational Freedom for More Precise Membrane Phase Recognition

Fluorescence anisotropy decay analysis reveals that C-Laurdan experiences significantly greater motional hindrance within a DOPC lipid bilayer compared to Laurdan [1]. This restricted rotational motion, quantified by a lower wobbling diffusion coefficient, confirms a more confined and well-defined position of C-Laurdan within the membrane matrix [1].

Fluorescence Anisotropy Membrane Order Phase Transition Analysis

C-Laurdan GP Analysis with Deconvolution: Quantitative Enhancement of Plasma vs. Intracellular Membrane Discrimination

Optimized generalized polarization (GP) analysis of C-Laurdan-labeled T cells, combined with image deconvolution, substantially improves the resolution and discrimination of membrane order between the plasma membrane and intracellular membranes [1]. The study established a protocol demonstrating that deconvolution enhances the difference in GP-values between these compartments and enables the detection of smaller, previously unresolvable changes in membrane order [1].

Generalized Polarization (GP) Image Deconvolution T Cell Membrane Compartments

C-Laurdan: High Photostability Under Two-Photon Excitation for Deep Tissue Imaging

C-Laurdan exhibits strong photostability under two-photon excitation, a critical advantage over Laurdan, which suffers from low photostability and is often limited to two-photon setups [1]. C-Laurdan can be successfully employed for studies of membrane lateral organization using a conventional confocal microscope, broadening its accessibility and utility beyond specialized two-photon systems [2]. Quantitative two-photon imaging with C-Laurdan revealed that lipid rafts cover 38% of the cell surface [3].

Two-Photon Microscopy Lipid Raft Imaging Deep Tissue Imaging

C-Laurdan: Targeted Applications in Membrane Biophysics and Live-Cell Imaging


High-Resolution Lipid Raft Imaging in Live Cells and Tissues

Leverage C-Laurdan's strong two-photon photostability and headgroup-specific polarity sensitivity for quantitative imaging of lipid rafts in living cells and thick tissue sections. This is supported by evidence of its ability to resolve 38% lipid raft coverage on cell surfaces and its compatibility with both two-photon and conventional confocal microscopy [1][2].

Precise Quantification of Membrane Order Differences in Immune Cell Compartments

Utilize optimized GP analysis protocols with C-Laurdan to dissect subtle differences in lipid order between the plasma membrane and intracellular organelles of immune cells, such as T cells. The enhanced resolution provided by deconvolution enables detection of smaller membrane order changes critical for understanding immune synapse formation and signaling [3].

Advanced Fluorescent Solvent Relaxation Studies of Lipid Headgroup Dynamics

Apply C-Laurdan in time-resolved fluorescence spectroscopy (e.g., time-dependent fluorescence shift) to specifically probe dipolar relaxation processes at the lipid-water interface. Its stable, well-defined orientation and higher hindrance in the headgroup region make it a superior probe compared to Laurdan for accurately modeling solvent relaxation dynamics [4].

Reproducible Live-Cell Membrane Staining with Reduced Solvent Artifacts

Employ C-Laurdan for consistent and rapid membrane staining in live-cell experiments, minimizing the use of potentially perturbing organic co-solvents. Its high water solubility ensures uniform probe incorporation, improving the reliability of time-lapse imaging and drug-response assays that monitor membrane fluidity and polarity .

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